4-Amino-1-tert-butyl-3-(3-ethyl)pyrazolo[3,4-d]pyrimidine
Description
Properties
IUPAC Name |
1-tert-butyl-3-ethylpyrazolo[3,4-d]pyrimidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N5/c1-5-7-8-9(12)13-6-14-10(8)16(15-7)11(2,3)4/h6H,5H2,1-4H3,(H2,12,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROXQNWRGRNAAAH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN(C2=NC=NC(=C12)N)C(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-1-tert-butyl-3-(3-ethyl)pyrazolo[3,4-d]pyrimidine typically involves the reaction of appropriate pyrazole and pyrimidine precursors under controlled conditions. One common method includes the reaction of tert-butyl hydrazine with ethyl acetoacetate to form the pyrazole ring, followed by cyclization with a suitable pyrimidine derivative .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The reaction conditions are carefully controlled to ensure consistent product quality, and purification steps such as recrystallization or chromatography are employed to isolate the desired compound .
Chemical Reactions Analysis
Types of Reactions: 4-Amino-1-tert-butyl-3-(3-ethyl)pyrazolo[3,4-d]pyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions with electrophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: Formation of corresponding oxides.
Reduction: Formation of reduced amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Tyrosine Kinase Inhibition
One of the primary applications of 4-Amino-1-tert-butyl-3-(3-ethyl)pyrazolo[3,4-d]pyrimidine is its effectiveness as a tyrosine kinase inhibitor . Tyrosine kinases are crucial in various cellular processes, including proliferation and differentiation. The compound has been shown to selectively inhibit the Src family of kinases, which are implicated in several cancers, including hepatocellular carcinoma and breast cancer.
Case Studies
Several studies have highlighted the efficacy of this compound in cancer models:
- Hepatocellular Carcinoma : Research indicates that this compound exhibits potent anti-tumor activity against hepatocellular carcinoma by inhibiting Src kinases, leading to reduced cell migration and invasion .
- Breast Cancer : In vitro studies have shown that the compound significantly decreases the viability of breast cancer cells through apoptosis induction .
Data Table: Efficacy in Cancer Models
| Study Reference | Type of Cancer | IC50 Value (nM) | Mechanism |
|---|---|---|---|
| Hepatocellular Carcinoma | 1.5 | Src kinase inhibition | |
| Breast Cancer | 2.0 | Induction of apoptosis |
Potential Therapeutic Applications
Beyond cancer treatment, this compound is being investigated for its potential in treating other diseases:
Cystic Fibrosis
Recent studies have explored the use of pyrazolo[3,4-d]pyrimidines as activators of cystic fibrosis transmembrane conductance regulator (CFTR). These compounds can enhance CFTR function, suggesting a therapeutic avenue for cystic fibrosis patients .
Neurological Disorders
The compound's ability to modulate signaling pathways may also provide benefits in neurological disorders where tyrosine kinases play a role in neuronal survival and function.
Synthesis and Development
The synthesis of this compound involves several steps that allow for structural modifications to enhance its potency and selectivity. Researchers are focusing on optimizing synthetic routes to produce derivatives with improved pharmacological profiles.
Mechanism of Action
The mechanism of action of 4-Amino-1-tert-butyl-3-(3-ethyl)pyrazolo[3,4-d]pyrimidine involves its interaction with specific molecular targets, such as kinases. It acts as an inhibitor by binding to the active site of the enzyme, thereby preventing substrate access and subsequent phosphorylation events. This inhibition can disrupt various signaling pathways involved in cell proliferation and survival, making it a potential candidate for anti-cancer therapies .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Target Specificity
The substituent at position 3 of the pyrazolo[3,4-d]pyrimidine scaffold critically determines kinase selectivity and biological activity. Below is a comparative analysis of key analogs:
Table 1: Structural and Functional Comparison of Pyrazolo[3,4-d]pyrimidine Derivatives
*Molecular weights estimated from molecular formulas where explicit data were unavailable.
Key Findings:
Substituent Size and Hydrophobicity: Bulky aromatic groups (e.g., 1-naphthyl in PP1) enhance interactions with hydrophobic kinase pockets, improving inhibition of Src-family kinases .
Halogen Effects :
- The bromine atom in 3-BrB-PP1 facilitates halogen bonding with kinase active sites, enhancing binding affinity for CDK2 and Cdc7 .
Therapeutic Applications :
Pharmacokinetic and Metabolic Considerations
- Lipophilicity : Aromatic substituents (e.g., naphthyl in PP1) increase lipophilicity, improving membrane permeability but risking solubility issues .
- Metabolic Stability : The 3-ethyl group in the target compound may confer resistance to oxidative metabolism compared to benzyl or naphthyl derivatives .
Conflicting Evidence and Limitations
- APPCR vs. APPR : The carboxamido group in APPCR increases cytocidal activity compared to APPR, underscoring the role of functional groups in efficacy .
Biological Activity
4-Amino-1-tert-butyl-3-(3-ethyl)pyrazolo[3,4-d]pyrimidine is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly as a selective inhibitor of tyrosine kinases. This article explores the various biological activities associated with this compound, including its mechanisms of action, efficacy in different biological contexts, and relevant case studies.
- Molecular Formula : C13H18N6
- Molecular Weight : 262.32 g/mol
- CAS Number : 221244-14-0
- Purity : >95% (HPLC)
This compound functions primarily as a tyrosine kinase inhibitor . Tyrosine kinases are enzymes that play crucial roles in cellular signaling pathways, particularly those involved in cell growth and division. By inhibiting these kinases, the compound can disrupt abnormal signaling pathways often associated with cancer and other diseases.
Anticancer Activity
Research has demonstrated that this compound exhibits potent anticancer properties. In vitro studies have shown that it can induce apoptosis in various cancer cell lines. For instance, it has been reported to have an IC50 value of approximately 4.3 nM , indicating high potency against specific cancer types . The mechanism involves the induction of cell cycle arrest and apoptosis through the inhibition of key signaling pathways.
Antimicrobial Activity
In addition to its anticancer effects, this compound has also shown promising antimicrobial activity. A study indicated that derivatives of pyrazolo[3,4-d]pyrimidines demonstrated effective inhibition against various bacterial strains . The compound's structure allows for interaction with microbial enzymes, leading to growth inhibition.
Case Study 1: Tyrosine Kinase Inhibition
A pivotal study by Bishop et al. highlighted the specificity of this compound as a tyrosine kinase inhibitor. The research focused on its effects on v-Src tyrosine kinase, revealing that it significantly inhibited kinase activity and reduced cell proliferation in transformed cell lines .
Case Study 2: Antimicrobial Efficacy
Another investigation assessed the antimicrobial properties of similar pyrazolo derivatives, including this compound. The study found that these compounds exhibited broad-spectrum activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) comparable to established antibiotics .
Comparative Biological Activity Table
Q & A
Q. What are the established synthetic routes for 4-Amino-1-tert-butyl-3-(3-ethyl)pyrazolo[3,4-d]pyrimidine, and how can reaction conditions be optimized for yield and purity?
Pyrazolo[3,4-d]pyrimidine derivatives are typically synthesized via multi-step condensation reactions. For example, similar compounds (e.g., anti-inflammatory derivatives) are prepared by reacting aryl/alkyl halides or isocyanates with precursor intermediates in solvents like dichloromethane or acetonitrile under reflux. Optimization involves:
- Solvent selection : Polar aprotic solvents (e.g., acetonitrile) improve reaction rates .
- Purification : Recrystallization from ethanol or acetone enhances purity .
- Catalysis : Triethylamine is often used as a base to neutralize HCl byproducts during coupling reactions .
Yield improvements (e.g., 62% for compound 12 in ) are achieved by controlling stoichiometry and reaction time.
Q. How should researchers safely handle and store this compound in laboratory settings?
Critical safety protocols include:
- Storage : Separate organic and inorganic reagents; store in labeled, airtight containers at room temperature .
- Personal protection : Wear nitrile gloves and lab coats; avoid exposure to skin/eyes.
- Emergency measures : Locate eyewash stations and fire extinguishers; follow evacuation routes during spills .
- Waste disposal : Neutralize acidic byproducts before disposal.
Q. What spectroscopic techniques are employed to confirm the structural integrity of this compound post-synthesis?
- ¹H NMR : Identifies substituent patterns (e.g., tert-butyl protons at δ ~1.4 ppm) and aromatic protons in the pyrazolo-pyrimidine core .
- IR spectroscopy : Confirms functional groups (e.g., NH₂ stretches at ~3300 cm⁻¹ and C=N vibrations at ~1600 cm⁻¹) .
- Mass spectrometry : Validates molecular weight (e.g., [M+H]⁺ peaks matching theoretical values) .
Advanced Research Questions
Q. What molecular mechanisms underlie the kinase inhibitory activity of this pyrazolo[3,4-d]pyrimidine derivative?
The compound inhibits Src-family tyrosine kinases by competitively binding to the ATP-binding pocket. Key findings:
- Src kinase inhibition : Derivatives like PP1 and PP2 block phosphorylation of downstream targets (e.g., BCL2), inducing apoptosis in cancer cells .
- Selectivity : Structural variations (e.g., tert-butyl vs. naphthyl groups) influence kinase specificity. For instance, PP1 reverses antithrombin-mediated neutrophil migration inhibition, while PP3 targets EGFR .
- In vitro validation : IC₅₀ values are determined using enzymatic assays with purified kinases and ATP analogs .
Q. How does structural modification at specific positions influence the compound's biological potency and selectivity?
- Position 1 : tert-butyl groups enhance metabolic stability and membrane permeability .
- Position 3 : Ethyl or aromatic substituents (e.g., 3-ethyl vs. 4-phenoxyphenyl) modulate kinase affinity. For example, PP2 (4-chlorophenyl substitution) shows stronger antiproliferative activity than PP1 .
- Position 4 : Amino groups are critical for hydrogen bonding with kinase active sites .
Structure-activity relationship (SAR) studies using molecular docking (e.g., AutoDock Vina) predict binding poses and guide rational design .
Q. What in vitro and ex vivo models are appropriate for evaluating the compound's therapeutic potential?
- Cell-based assays :
- Ex vivo models :
- Dosage : Typical working concentrations range from 1–10 µM in cell culture .
Contradictions and Resolutions
- Inhibitor specificity : PP1 and PP3 show divergent effects on neutrophil migration due to off-target kinase interactions . Resolution: Use isoform-specific siRNA knockdown to validate targets.
- Synthetic yields : Variations in solvent polarity (e.g., acetonitrile vs. benzene) impact crystallinity and yield . Resolution: Screen solvents using high-throughput crystallography.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
